

# Technical Guide: Synthesis and Characterization of Ibrutinib-d5

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## Compound of Interest

Compound Name: Ibrutinib D5

Cat. No.: B10819815

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## Executive Summary & Strategic Rationale

Ibrutinib (PCI-32765) is a first-in-class irreversible Bruton's tyrosine kinase (BTK) inhibitor. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy of LC-MS/MS quantitation relies heavily on the quality of the Internal Standard (IS).

Why Ibrutinib-d5? While structural analogs are sometimes used, stable isotope-labeled standards (SIL-IS) are the gold standard. Ibrutinib-d5, labeled on the terminal phenoxy ring, provides a +5 Da mass shift. This shift is sufficient to avoid isotopic overlap with the natural M+4 abundance of the analyte while retaining identical chromatographic retention time and ionization efficiency, thereby effectively normalizing matrix effects and recovery variations.

Target Structure:

- CAS: 1553977-17-5[1][2][3][4][5]
- Chemical Formula: C<sub>25</sub>H<sub>19</sub>D<sub>5</sub>N<sub>6</sub>O<sub>2</sub>
- Molecular Weight: 445.53 g/mol

- Label Position: Phenoxy-d5 ring (Stable aryl-deuterium bonds prevent back-exchange).

## Retrosynthetic Analysis

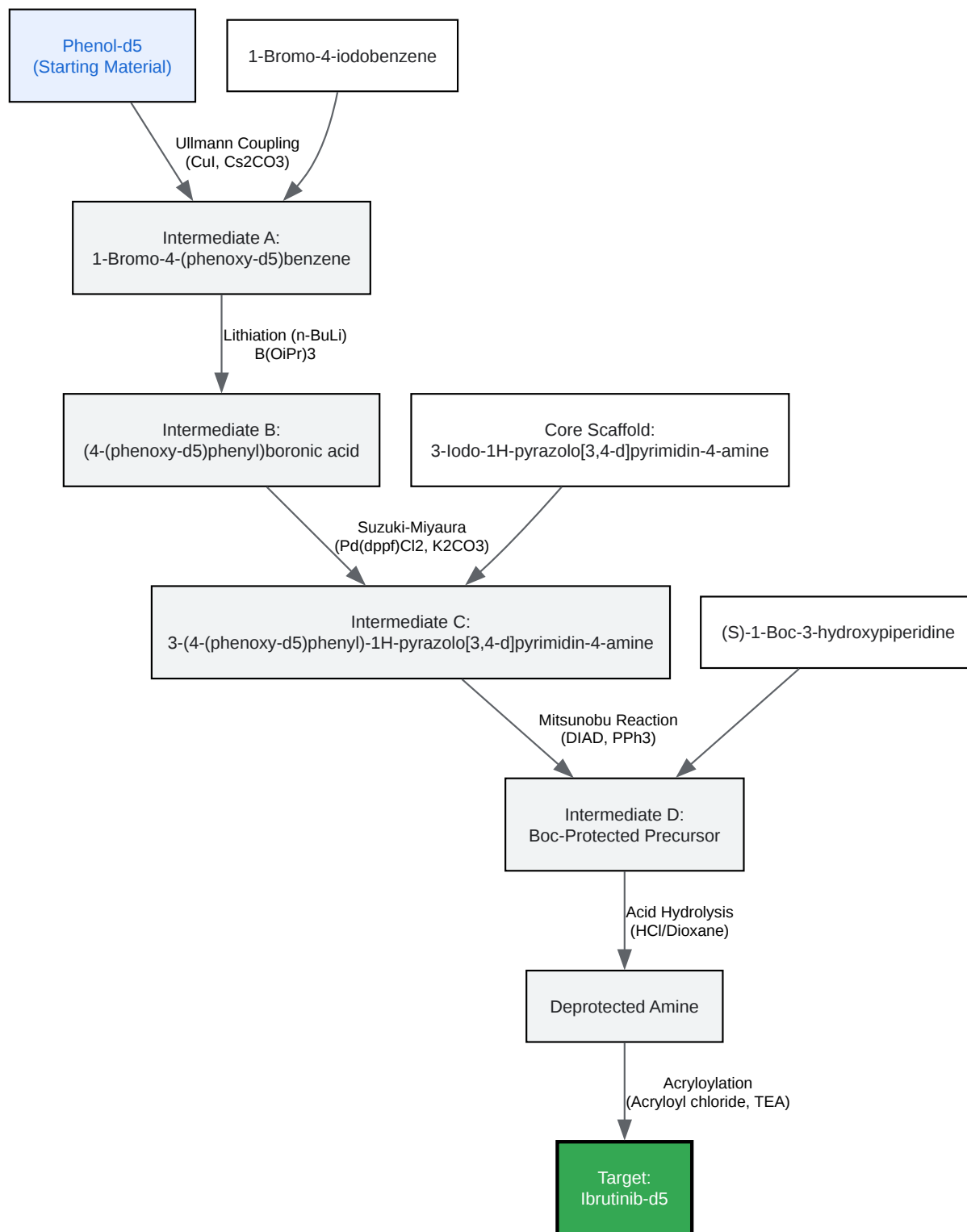
To ensure high isotopic incorporation (>99% D) and chemical yield, a convergent synthesis is superior to linear approaches. We avoid late-stage H/D exchange (which lacks regioselectivity) and instead introduce the label via a pre-functionalized building block.

Strategic Disconnections:

- Acrylamide Formation: The reactive Michael acceptor is installed last to prevent polymerization or degradation during earlier steps.
- N-Alkylation: The chiral piperidine moiety is attached via a Mitsunobu reaction to the pyrazolo-pyrimidine core.
- Biaryl Ether Formation: The critical D5-label is introduced by coupling a (4-(phenoxy-d5)phenyl)boronic acid fragment to the heterocyclic core.

## Synthesis Pathway Diagram

The following directed graph illustrates the convergent workflow.



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Caption: Convergent synthetic route for Ibrutinib-d5, highlighting the early introduction of the deuterium label to maximize yield and isotopic purity.

## Step-by-Step Synthetic Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

### Step 1: Synthesis of (4-(phenoxy-d5)phenyl)boronic acid

This is the "Label Carrier" step.

- Ullmann Coupling: React Phenol-d5 (commercially available, >99 atom% D) with 1-bromo-4-iodobenzene using Copper(I) iodide (10 mol%) and Cesium Carbonate (2 eq) in DMF at 110°C.
  - Why: Phenol-d5 is cheaper than deuterated bromobenzene. Using 1-bromo-4-iodobenzene leverages the higher reactivity of iodine for selective coupling, leaving the bromine available for the next step.
- Borylation: Treat the resulting 1-bromo-4-(phenoxy-d5)benzene with n-Butyllithium at -78°C in THF, followed by quenching with Triisopropyl borate. Hydrolyze with dilute HCl.
  - Checkpoint: Verify structure via <sup>1</sup>H-NMR (absence of phenoxy protons) and MS.

### Step 2: Suzuki Coupling (Core Assembly)

- Reagents: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (4-(phenoxy-d5)phenyl)boronic acid (1.2 eq), Pd(dppf)Cl<sub>2</sub> (0.05 eq), 2M K<sub>2</sub>CO<sub>3</sub>.
- Conditions: Reflux in 1,4-Dioxane/Water (4:1) for 4-6 hours.
- Workup: Cool, filter precipitate, wash with water and ether.
  - Insight: The free amine on the pyrazole does not require protection during Suzuki coupling under these conditions, simplifying the route.

### Step 3: Mitsunobu Reaction (Chirality Installation)

- Reagents: Intermediate from Step 2 (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.5 eq), Triphenylphosphine (PPh<sub>3</sub>, 1.5 eq).
- Addition: Dissolve in THF. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0°C.
- Mechanism: The reaction proceeds with Walden inversion. Using the (S)-alcohol yields the required (R)-configuration at the piperidine linkage found in Ibrutinib.

## Step 4: Deprotection and Acryloylation[7]

- Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours at RT. Concentrate to dryness to yield the amine hydrochloride salt.
- Acryloylation: Suspend the salt in DCM/THF. Add Triethylamine (3.0 eq) to liberate the free amine. Cool to -10°C. Add Acryloyl chloride (1.05 eq) dropwise.
  - Critical Control: Control temperature strictly <-5°C. Higher temperatures promote bis-acrylation (on the exocyclic amine) or polymerization.
- Purification: Flash chromatography (MeOH/DCM).

## Characterization & Validation

The identity and purity of Ibrutinib-d5 must be validated to ensure it acts as a true internal standard.

### Analytical Specifications

Parameter	Method	Acceptance Criteria
Chemical Purity	HPLC-UV (254 nm)	> 98.0%
Isotopic Purity	HRMS / <sup>1</sup> H-NMR	> 99.0% D (d0 < 0.5%)
Chiral Purity	Chiral HPLC	> 99% ee (R-isomer)
Mass Shift	ESI-MS (+)	[M+H] <sup>+</sup> = 446.23 ± 0.05

### <sup>1</sup>H-NMR Validation (DMSO-d6)

- **Diagnostic Signal Loss:** In unlabeled Ibrutinib, the phenoxy ring protons appear as multiplets between 7.00 – 7.50 ppm. In Ibrutinib-d5, these signals must be absent (or integrated to <1% relative to the pyrazole proton).
- **Diagnostic Signal Presence:** The acrylamide protons (5.6 – 6.2 ppm) and the piperidine chiral proton (4.6 ppm) must remain intact with correct integration.

## Bioanalytical Application (LC-MS/MS)

Ibrutinib-d5 is primarily used to quantify Ibrutinib in plasma/serum.

### Sample Preparation Workflow

- **Aliquot:** 50  $\mu$ L Plasma.
- **Spike:** Add 10  $\mu$ L Ibrutinib-d5 Working Solution (e.g., 500 ng/mL).
- **Precipitate:** Add 150  $\mu$ L Acetonitrile (protein crash). Vortex & Centrifuge.
- **Inject:** Supernatant into LC-MS/MS.

### Mass Spectrometry Parameters (MRM)

The deuterium label is on the phenoxy ring. The fragmentation pattern typically yields a product ion containing the phenoxy group attached to the pyrazole core.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Ibrutinib	441.2	304.2	35	50
Ibrutinib-d5	446.2	309.2	35	50

Note: The transition 441->304 corresponds to the loss of the acryloyl-piperidine fragment. Since the D5 label is on the phenoxy ring (retained in the 304 fragment), the IS transition shifts to 309.2.

### LC-MS Workflow Diagram



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Caption: Bioanalytical workflow utilizing Ibrutinib-d5 for accurate quantitation in biological matrices.

## References

- De Zwart, L., et al. (2016). Simultaneous determination of Ibrutinib and its dihydrodiol metabolite in human plasma by LC-MS/MS. *Journal of Chromatography B. (Contextual grounding for bioanalytical method)*.
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## Sources

- 1. Ibrutinib D5 | 1553977-17-5 [[chemicalbook.com](#)]
- 2. Ibrutinib-d5 | CAS 1553977-17-5 | Cayman Chemical | Biomol.com [[biomol.com](#)]
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